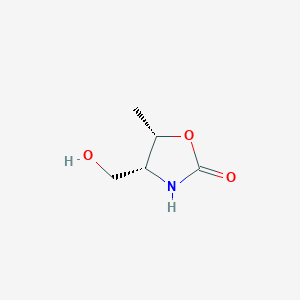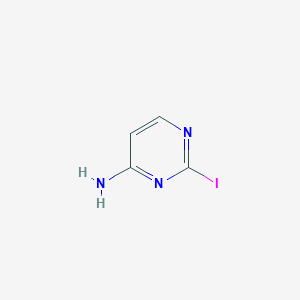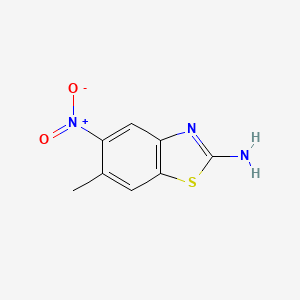
6-Methyl-5-nitro-benzothiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-nitro-benzothiazol-2-ylamine is a chemical compound with the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitro-benzothiazol-2-ylamine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 6-methyl-5-nitrobenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as iodine or samarium triflate, and can be performed under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis and green chemistry approaches, such as the use of recyclable ionic liquids, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-nitro-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-5-nitro-benzothiazol-2-ylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methyl-5-nitro-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with DNA or proteins, leading to the disruption of essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-benzothiazol-2-ylamine: Similar structure but lacks the methyl group at the 6-position.
6-Methoxy-5-nitro-benzothiazol-2-ylamine: Contains a methoxy group instead of a methyl group at the 6-position.
Uniqueness
6-Methyl-5-nitro-benzothiazol-2-ylamine is unique due to the presence of both a methyl and a nitro group on the benzothiazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives .
Propriétés
Formule moléculaire |
C8H7N3O2S |
|---|---|
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
6-methyl-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-7-5(10-8(9)14-7)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10) |
Clé InChI |
UNEAJZHBVAOTDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)
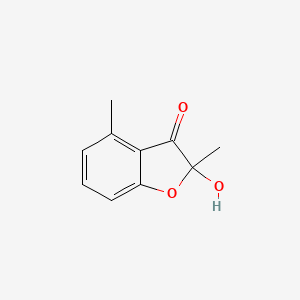

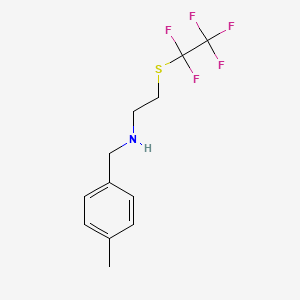
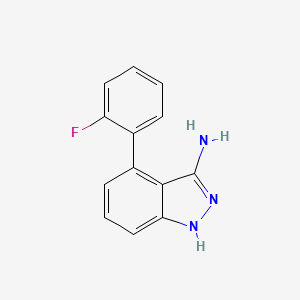

![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)


![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
